molecular formula C8H12ClN3 B1396086 4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride CAS No. 1187830-72-3

4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride

Cat. No.: B1396086
CAS No.: 1187830-72-3
M. Wt: 185.65 g/mol
InChI Key: CYAAPSYFJHARCL-UHFFFAOYSA-N
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Description

4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a heterocyclic compound that belongs to the class of pyridopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Mechanism of Action

Target of Action

The primary target of 4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride, also known as 5,6,7,8-Tetrahydro-4-methylpyrido[3,4-d]pyrimidine HCl, is the Axl receptor tyrosine kinase . Axl is a member of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases, which play crucial roles in cellular processes such as survival, proliferation, migration, and adhesion .

Mode of Action

This compound acts as a selective inhibitor of the Axl receptor . It binds to the Axl receptor, thereby inhibiting its activity. This inhibition prevents the activation of the downstream signaling pathways that are normally triggered by the activation of the Axl receptor .

Biochemical Pathways

The Axl receptor is involved in several biochemical pathways. One of the key pathways is the PI3K/Akt pathway, which is often overactivated in various cancers . By inhibiting the Axl receptor, this compound can potentially downregulate the PI3K/Akt pathway, thereby exerting its anti-cancer effects .

Pharmacokinetics

It has been reported to have a promising pharmacokinetic profile in mice .

Result of Action

By inhibiting the Axl receptor, this compound can potentially suppress the growth and proliferation of cancer cells. It has been shown to exhibit effective and selective inhibition of Erk2 in HepG2 cells and tumor xenografts, and it reduces the levels of phospho-RSK .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the compound’s efficacy may be influenced by the presence of other molecules in the cellular environment that can interact with the Axl receptor or the downstream signaling pathways .

Biochemical Analysis

Biochemical Properties

4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as Axl and Mer, which are involved in cell signaling pathways . The compound’s interactions with these enzymes can lead to changes in cellular functions and processes. Additionally, this compound has been used as a starting material for the synthesis of various derivatives with potential biological applications .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has shown potential in inhibiting the PI3K/Akt pathway, which is crucial for cell growth and survival . By modulating this pathway, this compound can affect cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been identified as a potent and selective Axl inhibitor, which can modulate cell signaling pathways and reduce the levels of phosphorylated RSK in cells . These interactions can result in changes in gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its stability may be influenced by factors such as temperature and pH . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to modulate cellular processes and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects on cellular functions and processes. At higher doses, it may exhibit toxic or adverse effects. For example, studies have reported that high doses of the compound can lead to cytotoxicity and apoptosis in certain cell types . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. The compound’s effects on metabolic flux and metabolite levels have been studied to understand its impact on cellular metabolism . These interactions can influence the compound’s bioavailability and efficacy in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues can affect its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride typically involves the condensation of pyridine and pyrimidine derivatives. One common method includes the cyclization of 2-aminopyridine with a suitable aldehyde under acidic conditions . The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrido derivatives, and various substituted pyridopyrimidines .

Scientific Research Applications

4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
  • 2-(Pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
  • 4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Uniqueness

4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. Its methyl group at the 4-position and the tetrahydropyrido ring system contribute to its selective binding properties and potential therapeutic applications .

Properties

IUPAC Name

4-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.ClH/c1-6-7-2-3-9-4-8(7)11-5-10-6;/h5,9H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAAPSYFJHARCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCNCC2=NC=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717240
Record name 4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-72-3
Record name 4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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